1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol
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Overview
Description
1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol typically involves the reaction of 5-hydroxymethylfurfural (HMF) with appropriate amines under specific conditions. One common method involves the catalytic transformation of N-acetylglucosamine into HMF, followed by a condensation reaction with 3,3-Dimethyl-2-butanone . Industrial production methods often utilize biomass-derived furfurals, highlighting the compound’s potential in sustainable chemistry .
Chemical Reactions Analysis
1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include sulfuric acid, triethyl phosphite, and sodium borohydride Major products formed from these reactions include furfurylamines and other furan derivatives.
Scientific Research Applications
1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various furan-based compounds.
Biology: The compound exhibits significant biological activity, making it useful in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting essential bacterial enzymes . Additionally, its hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and efficacy .
Comparison with Similar Compounds
1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
5-(Hydroxymethyl)-2-furfurylamines: These compounds also contain a furan ring and exhibit similar biological activities.
Furan derivatives: Other furan derivatives, such as 5-hydroxymethylfurfural, share structural similarities and are used in similar applications.
2-Furanilides: These compounds contain a furan ring substituted at the 2-position with an anilide and exhibit unique pharmacological properties
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H17NO3/c1-10(2,13)7-11-5-8-3-4-9(6-12)14-8/h3-4,11-13H,5-7H2,1-2H3 |
InChI Key |
ZDGCVQGGOQJREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(O1)CO)O |
Origin of Product |
United States |
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